Ethyl[(4-methylmorpholin-2-yl)methyl]amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl[(4-methylmorpholin-2-yl)methyl]amine typically involves the reaction of ethylamine with 4-methylmorpholine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Ethyl[(4-methylmorpholin-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxides, while substitution reactions can yield various substituted derivatives .
Scientific Research Applications
Ethyl[(4-methylmorpholin-2-yl)methyl]amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and chemical reactions.
Biology: Employed in studies involving biological pathways and molecular interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Ethyl[(4-methylmorpholin-2-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Ethyl[(4-methylmorpholin-2-yl)methyl]amine include:
- Methyl[2-(2-methylmorpholin-4-yl)ethyl]amine
- Ethyl[4-(methylamino)piperidine-1-carboxylate]
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its versatility in various reactions and applications makes it a valuable compound in scientific research .
Biological Activity
Ethyl[(4-methylmorpholin-2-yl)methyl]amine is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features, which include a morpholine ring. This compound has shown potential biological activity that warrants a detailed examination of its interactions, mechanisms, and applications.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C10H18N2O and a molar mass of approximately 186.26 g/mol. The presence of the morpholine ring contributes to its reactivity and binding properties, making it a candidate for various pharmacological applications.
Structural Formula
Preliminary studies suggest that this compound interacts with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile.
- Enzyme Inhibition : this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been explored in the context of inhibiting dihydrofolate reductase (DHFR), which is vital for DNA synthesis in cancer cells .
- Receptor Binding : The compound's structure allows it to potentially bind to specific receptors, influencing cellular signaling pathways. This aspect is particularly relevant in developing therapeutic agents targeting diseases influenced by these pathways.
Case Studies
- Cancer Research : In studies focusing on cancer therapeutics, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines by interfering with critical cellular processes such as DNA replication and repair .
- Neuropharmacology : Research indicates that morpholine derivatives can exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. This compound may contribute to this field by modulating neurotransmitter systems or protecting neuronal integrity .
Toxicity and Safety Profile
While exploring the biological activity of this compound, it is essential to consider its toxicity profile. Initial evaluations suggest that while the compound exhibits biological activity, further studies are necessary to assess its safety and potential side effects in vivo .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds can provide insights into its efficacy and safety.
Compound Name | Molecular Formula | Molar Mass (g/mol) | Biological Activity |
---|---|---|---|
This compound | C10H18N2O | 186.26 | Potential enzyme inhibitor; receptor modulator |
Mthis compound | C9H18N2O | 174.25 | Similar enzyme inhibition; less potent |
Pemetrexed | C15H22N4O6S | 348.42 | Antitumor agent; DHFR inhibitor |
Properties
Molecular Formula |
C8H18N2O |
---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
N-[(4-methylmorpholin-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H18N2O/c1-3-9-6-8-7-10(2)4-5-11-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
TYMLGKPFWWDZBC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CN(CCO1)C |
Origin of Product |
United States |
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